Cas no 21521-54-0 (4-Bromo-1,2-diiodobenzene)

4-Bromo-1,2-diiodobenzene structure
Productnaam:4-Bromo-1,2-diiodobenzene
CAS-nummer:21521-54-0
MF:C6H3BrI2
MW:408.800965547562
MDL:MFCD07778994
CID:249863
PubChem ID:23158386
4-Bromo-1,2-diiodobenzene Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,4-bromo-1,2-diiodo-
- 4-Bromo-1,2-diiodobenzene
- 1-BROMO-3,4-DIIODOBENZENE
- 3,4-Diiodobromobenzene
- Benzene,4-bromo-1,2-diiodo
- 4-bromo-1,2,-diiodobenzene
- Benzene, 4-bromo-1,2-diiodo-
- AS03212
- MFCD07778994
- A879038
- B5743
- SCHEMBL5469035
- AS-58530
- T70570
- 21521-54-0
- 4-bromo-1, 2-diiodobenzene
- WAA52154
- DTXSID50631101
- AKOS028114429
- DB-396479
-
- MDL: MFCD07778994
- Inchi: 1S/C6H3BrI2/c7-4-1-2-5(8)6(9)3-4/h1-3H
- InChI-sleutel: PAZSCXJJBDSVGI-UHFFFAOYSA-N
- LACHT: IC1C([H])=C(C([H])=C([H])C=1I)Br
Berekende eigenschappen
- Exacte massa: 407.75100
- Monoisotopische massa: 407.75076g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 0
- Complexiteit: 97.1
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
- XLogP3: 3.9
Experimentele eigenschappen
- Dichtheid: 2.7±0.1 g/cm3
- Smeltpunt: 49.0 to 53.0 deg-C
- Kookpunt: 320.2±32.0 °C at 760 mmHg
- Vlampunt: 147.4±25.1 °C
- PSA: 0.00000
- LogboekP: 3.65830
- Dampfdruk: 0.0±0.7 mmHg at 25°C
4-Bromo-1,2-diiodobenzene Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:warning
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Veiligheidsinstructies: H315+H319
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
4-Bromo-1,2-diiodobenzene Douanegegevens
- HS-CODE:2903999090
- Douanegegevens:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromo-1,2-diiodobenzene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D752102-1g |
1-BROMO-3,4-DIIODOBENZENE |
21521-54-0 | 98.0% | 1g |
$95 | 2024-06-06 | |
Alichem | A019088361-25g |
4-Bromo-1,2-diiodobenzene |
21521-54-0 | 97% | 25g |
$1360.00 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5743-1G |
4-Bromo-1,2-diiodobenzene |
21521-54-0 | 98.0%(GC) | 1G |
¥290.0 | 2022-09-28 | |
Ambeed | A234629-5g |
4-Bromo-1,2-diiodobenzene |
21521-54-0 | 98% | 5g |
$141.0 | 2024-07-28 | |
eNovation Chemicals LLC | D752102-5g |
1-BROMO-3,4-DIIODOBENZENE |
21521-54-0 | 98.0% | 5g |
$190 | 2024-06-06 | |
A2B Chem LLC | AF65077-5g |
1-BROMO-3,4-DIIODOBENZENE |
21521-54-0 | 98% | 5g |
$402.00 | 2024-04-20 | |
A2B Chem LLC | AF65077-250mg |
1-BROMO-3,4-DIIODOBENZENE |
21521-54-0 | 98% | 250mg |
$63.00 | 2024-04-20 | |
eNovation Chemicals LLC | D752102-75g |
1-BROMO-3,4-DIIODOBENZENE |
21521-54-0 | 98.0% | 75g |
$445 | 2025-03-11 | |
eNovation Chemicals LLC | D752102-5g |
1-BROMO-3,4-DIIODOBENZENE |
21521-54-0 | 98.0% | 5g |
$85 | 2025-02-25 | |
eNovation Chemicals LLC | D752102-5g |
1-BROMO-3,4-DIIODOBENZENE |
21521-54-0 | 98.0% | 5g |
$85 | 2025-02-28 |
4-Bromo-1,2-diiodobenzene Gerelateerde literatuur
-
Anton V. Savchenkov,Andrei S. Uhanov,Mikhail S. Grigoriev,Aleksandr M. Fedoseev,Denis V. Pushkin,Larisa B. Serezhkina,Viktor N. Serezhkin Dalton Trans. 2021 50 4210
-
2. Substituent effects in the radical-induced deiodination of substituted iodobenzenes by methoxide ionGaetano A. Tomaselli,Jing-ji Cui,Qi-fang Chen,Joseph F. Bunnett J. Chem. Soc. Perkin Trans. 2 1992 9
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